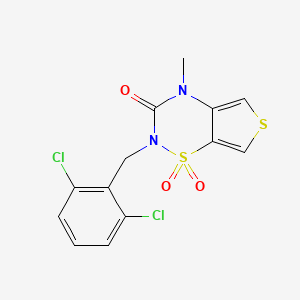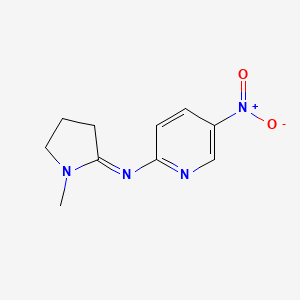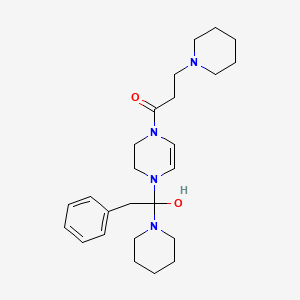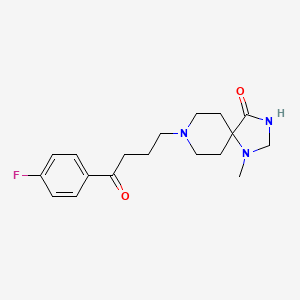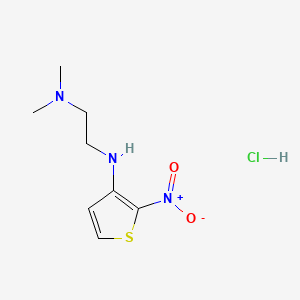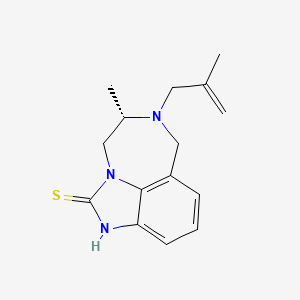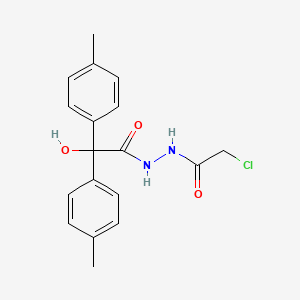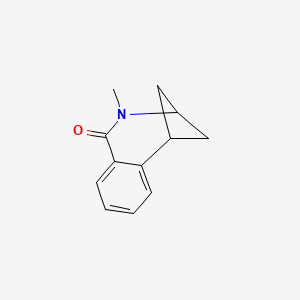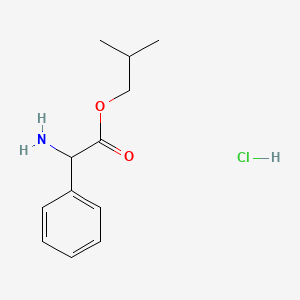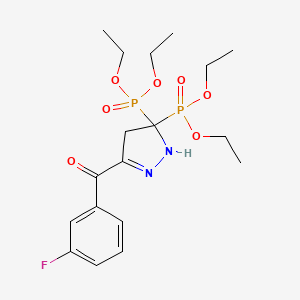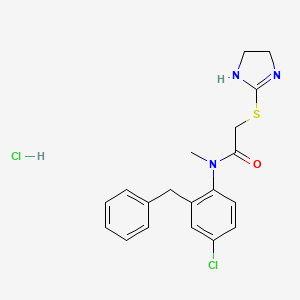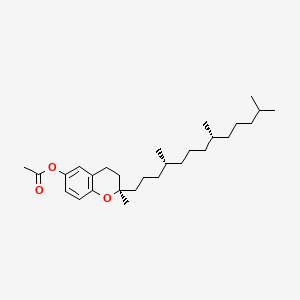
Tocol acetate, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tocol acetate, (2R)-, is a derivative of tocol, a compound that belongs to the vitamin E family. Tocols are known for their antioxidant properties, which help in protecting cells from oxidative damage. The (2R)- configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tocol acetate, (2R)-, typically involves the esterification of tocol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent the degradation of the sensitive tocol structure. The reaction can be summarized as follows: [ \text{Tocol} + \text{Acetic Anhydride} \rightarrow \text{Tocol Acetate} + \text{Acetic Acid} ]
Industrial Production Methods
Industrial production of tocol acetate, (2R)-, often involves the extraction of tocol from natural sources such as palm oil, followed by its esterification. The extraction process may include saponification of palm fatty acid distillate, followed by purification using low-temperature solvent crystallization . The esterified product is then purified to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Tocol acetate, (2R)-, can undergo various chemical reactions, including:
Oxidation: Tocol acetate can be oxidized to form tocopheryl quinone.
Reduction: The acetate group can be reduced back to the hydroxyl group, regenerating tocol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Tocopheryl quinone
Reduction: Tocol
Substitution: Various tocol derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Tocol acetate, (2R)-, has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its role in protecting cells from oxidative stress.
Medicine: Explored for its potential in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.
Mecanismo De Acción
The mechanism of action of tocol acetate, (2R)-, primarily involves its antioxidant activity. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells. The molecular targets include lipid radicals and reactive oxygen species. The pathways involved in its action include the scavenging of free radicals and the protection of cellular membranes from lipid peroxidation .
Comparación Con Compuestos Similares
Similar Compounds
Tocopherols: α-Tocopherol, β-Tocopherol, γ-Tocopherol, δ-Tocopherol
Tocotrienols: α-Tocotrienol, β-Tocotrienol, γ-Tocotrienol, δ-Tocotrienol
Uniqueness
Tocol acetate, (2R)-, is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Unlike tocopherols and tocotrienols, which have varying degrees of saturation in their side chains, tocol acetate has a fully saturated side chain, which may affect its solubility and stability .
Propiedades
Número CAS |
153379-68-1 |
|---|---|
Fórmula molecular |
C28H46O3 |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
[(2R)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3/t22-,23-,28-/m1/s1 |
Clave InChI |
CBUJHSGSOYAVJD-MVOZIGHISA-N |
SMILES isomérico |
C[C@@H](CCC[C@@H](C)CCC[C@@]1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C)CCCC(C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



